5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-pyrazol-3-amine: is a synthetic organic compound that features a benzodioxin ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with epichlorohydrin in the presence of a base such as sodium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the pyrazole ring using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Industry:
Chemical Manufacturing: It can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
- 1,4-Benzodioxin, 2,3-dihydro-
- 2,3-dihydro-1,4-benzodioxin-2-ylmethanol
- 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Comparison:
- Structural Differences: While these compounds share the benzodioxin ring, they differ in the functional groups attached to the ring, which can significantly affect their chemical properties and reactivity .
- Unique Properties: 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the benzodioxin and pyrazole rings, which confer distinct electronic and steric properties .
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N3O2/c12-11-5-7(13-14-11)10-6-15-8-3-1-2-4-9(8)16-10/h1-5,10H,6H2,(H3,12,13,14) |
InChI Key |
RDPWQZGYMGFBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CC(=NN3)N |
Origin of Product |
United States |
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